NoName

Übersicht

Beschreibung

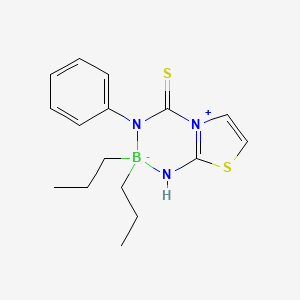

NoName is a useful research compound. Its molecular formula is C16H22BN3S2 and its molecular weight is 331.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 331.1348202 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Non-POU Domain-Containing Octamer-Binding Protein (NONO)

The NONO protein, also known as p54(nrb), is significant in nuclear gene regulation and has medical importance. It's a part of the Drosophila behaviour/human splicing (DBHS) protein family. Challenges in working with NONO homodimers due to rapid irreversible aggregation have been mitigated using L-proline, facilitating structural studies (Knott et al., 2016).

2. Geometric Deep Learning and Non-Euclidean Data

Geometric deep learning extends to non-Euclidean data, relevant in several scientific fields like social and sensor networks, brain imaging, genetics, and computer graphics. This approach is crucial for handling complex geometric data in scientific research (Bronstein et al., 2016).

3. Genetic Engineering Research Linkage

The linkage between scientific research and technology development, exemplified in genetic engineering, highlights the impact of academic research on technological advancements. Most technology in this field heavily relies on public sector research (Lo, 2009).

4. NONO in Induced Pluripotent Stem Cell Research

NONO gene studies in induced pluripotent stem cells (iPSCs) are crucial for understanding heart defects and intellectual disabilities. NONO knockout iPSC lines provide a platform for studying pathogenic mechanisms related to NONO mutations (Yi et al., 2020).

5. NONO and Cancer Research

Research on NONO/p54nrb has shown its involvement in gene regulation processes like mRNA splicing and DNA repair. Its dysregulation is linked to various cancers, making NONO a potential biomarker and therapeutic target (Feng et al., 2020).

6. Morinda Citrifolia (Noni) Research

Morinda Citrifolia, known as Noni, has been studied for its broad therapeutic effects, including antibacterial, antiviral, and antitumor properties. This research consolidates the traditional Polynesian use of Noni in medicine (Wang et al., 2002).

7. NONO in Heart Defect Research

NONO gene variants are associated with congenital heart defects and cardiomyopathy. Understanding the phenotypic consequences of NONO depletion helps in defining treatment strategies for related health issues (Scott et al., 2016).

8. Noninvasive Genetic Approaches

Technological advances in noninvasive genetic sampling have revolutionized molecular ecology and conservation genetics. These approaches allow for genetic studies without disturbing wildlife, contributing significantly to ecological research (Beja-Pereira et al., 2009).

Eigenschaften

IUPAC Name |

3-phenyl-4,4-dipropyl-7-thia-3,5-diaza-1-azonia-4-boranuidabicyclo[4.3.0]nona-1(6),8-diene-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN3S2/c1-3-10-17(11-4-2)18-15-19(12-13-22-15)16(21)20(17)14-8-6-5-7-9-14/h5-9,12-13H,3-4,10-11H2,1-2H3/q-1/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJTXCZGNLREIP-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(NC2=[N+](C=CS2)C(=S)N1C3=CC=CC=C3)(CCC)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

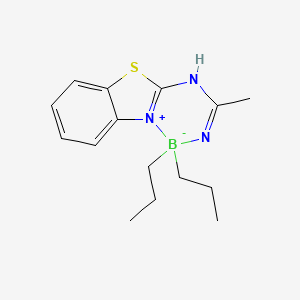

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-fluorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5223717.png)

![2-[3,5-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl]-1,2-thiazinane 1,1-dioxide](/img/structure/B5223731.png)

![3,6-dimethyl-2-{[2-(5-methyl-2-thienyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5223732.png)

![N-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5223740.png)

![N-[({4-[(4-bromobenzoyl)amino]phenyl}amino)carbonothioyl]-3-chlorobenzamide](/img/structure/B5223763.png)

![1-[4-(2-chloro-6-methylphenoxy)butyl]-1H-imidazole](/img/structure/B5223778.png)

![(3R*,4R*)-1-[(3,4-difluorophenyl)acetyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5223788.png)

![5-{3-chloro-4-[3-(4-ethylphenoxy)propoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5223791.png)

![N-{[1-(3-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5223799.png)

![N-[(dibenzylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B5223808.png)

![1-ethyl-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B5223814.png)